Ethyl 2-hydroxy-2-(quinolin-5-yl)acetate
Description
Ethyl 2-hydroxy-2-(quinolin-5-yl)acetate is a quinoline-based ester derivative characterized by a hydroxyl group adjacent to the acetoxy moiety. The quinoline core provides aromatic stability and π-π stacking capabilities, while the hydroxyacetate group introduces hydrogen-bonding and chiral properties .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-quinolin-5-ylacetate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)10-5-3-7-11-9(10)6-4-8-14-11/h3-8,12,15H,2H2,1H3 |
InChI Key |
AJFVJJJFDFKLGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C2C=CC=NC2=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes the structural and physicochemical properties of Ethyl 2-hydroxy-2-(quinolin-5-yl)acetate and its analogs:
Reactivity and Functional Group Influence
- Hydroxyl Group Impact: The hydroxyl group in this compound increases solubility in polar solvents (e.g., ethanol, DMSO) compared to its non-hydroxylated analog, Ethyl 2-(quinolin-5-yl)acetate . This group also facilitates chiral resolution and hydrogen-bonded crystal packing, as seen in structurally related compounds like Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate .
- Quinoline vs.
- Electron-Withdrawing Groups : The nitro group in Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate lowers the pKa of the hydroxyl group, enhancing acidity and stability under basic conditions .
Pharmaceutical Relevance
- Bioactivity: Quinoline derivatives are explored for antimicrobial and anticancer properties. The hydroxyl group in this compound may enhance binding to biological targets, similar to hydroxychloroquine derivatives .
- ADMET Profiles : Lipophilic analogs (e.g., Ethyl 2-hydroxy-2-(4-isobutylphenyl)acetate) show improved membrane permeability but may require structural optimization to reduce metabolic instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
